molecular formula C17H16FNO B1637648 4-(Dimethylamino)-4'-fluorochalcone CAS No. 28081-19-8

4-(Dimethylamino)-4'-fluorochalcone

Cat. No. B1637648
CAS RN: 28081-19-8
M. Wt: 269.31 g/mol
InChI Key: WXIXYWVTPSVBET-LFYBBSHMSA-N
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Description

4-(Dimethylamino)pyridine (DMAP), a compound with a similar structure, is a highly versatile nucleophilic catalyst for acylation reactions and esterifications . It’s a white solid that is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .


Synthesis Analysis

The synthesis of DMAP and its derivatives often involves reactions with various electrophiles . For instance, the protonation degree of DMAP derivatives can be significantly impacted by temperature .


Molecular Structure Analysis

The molecular structure of DMAP includes a pyridine ring with a dimethylamino group attached . The compound’s stability is due to hyper-conjugative interactions and a hydrogen-bonding network .


Chemical Reactions Analysis

DMAP and related structures are widely used as nucleophilic catalysts in various organic transformations . The compound’s reactivity can be influenced by factors such as temperature .


Physical And Chemical Properties Analysis

DMAP is a white solid with a melting point of 108-110 °C and is soluble in water . Its stability is due to hyper-conjugative interactions and a hydrogen-bonding network .

Scientific Research Applications

Fluorescent Chemosensors

4-Dimethylamino 4-fluorochalcone, with its donor–acceptor structure, exhibits distinctive green fluorescence and good stability in specific buffer solutions. It forms a complex with Fe3+ ions, serving as a highly selective probe for cyanide anions through a turn-on fluorescence mechanism. This capability extends to living cell imaging, demonstrating potential for practical applications in biological and environmental systems (Yang et al., 2015).

Solvatochromism and Solvatofluorochromism

The molecule exhibits solvatochromic and solvatofluorochromic properties, where its intense intramolecular charge transfer band's behavior varies systematically with the solvent's dielectric properties. This indicates a significant contribution from universal dipole-dipole interactions, shaping its applications in spectral and luminescent probes for various medical and biological studies (Bakhshiev et al., 2006).

Excited-State Dynamics

The excited-state properties of derivatives of 4-(dimethylamino)chalcones have been explored, revealing that photophysical parameters like fluorescence quantum yields and lifetimes are significantly influenced by solvent polarity. These findings assist in understanding the molecule's behavior in different environments, impacting its use in photophysical and photochemical applications (Song et al., 2018).

Mechanism of Action

While the specific mechanism of action for 4-(Dimethylamino)-4’-fluorochalcone is not available, similar compounds like 4-Dimethylaminoantipyrine are known to have various biological effects .

Safety and Hazards

Safety data for DMAP indicates that it can cause skin irritation, serious eye damage, and damage to organs . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Research on DMAP and its derivatives continues to uncover new properties and potential applications. For instance, studies have found an unexpectedly significant impact of temperature on the protonation degree of DMAP derivatives .

properties

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c1-19(2)16-10-3-13(4-11-16)5-12-17(20)14-6-8-15(18)9-7-14/h3-12H,1-2H3/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIXYWVTPSVBET-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-4'-fluorochalcone

CAS RN

28081-19-8
Record name 4-DIMETHYLAMINO-4'-FLUOROCHALCONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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